![molecular formula C7H10F3NO B14285893 1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one CAS No. 127223-90-9](/img/structure/B14285893.png)
1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one is an organic compound characterized by the presence of trifluoromethyl and amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one typically involves the reaction of trifluoromethyl ketones with amines under controlled conditions. One common method involves the reaction of 1,1,1-trifluoro-2-propanol with an appropriate amine, such as isopropylamine, in the presence of a catalyst . The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-2-propanol: A related compound with similar trifluoromethyl and hydroxyl groups.
1,1,1-Trifluoro-3-phenyl-2-propanone: Another trifluoromethyl ketone with a phenyl group.
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: A compound with a trifluoromethyl and phenyl group, known for its unique reactivity.
Uniqueness
1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one is unique due to the presence of both trifluoromethyl and amino groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
127223-90-9 |
|---|---|
Fórmula molecular |
C7H10F3NO |
Peso molecular |
181.16 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-4-(propan-2-ylamino)but-3-en-2-one |
InChI |
InChI=1S/C7H10F3NO/c1-5(2)11-4-3-6(12)7(8,9)10/h3-5,11H,1-2H3 |
Clave InChI |
FQITUZRLEFKCEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC=CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


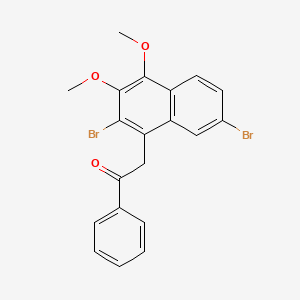
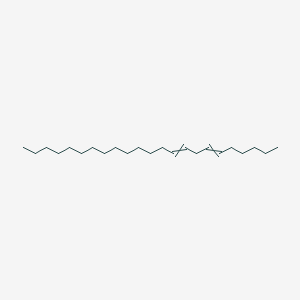
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)
![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)
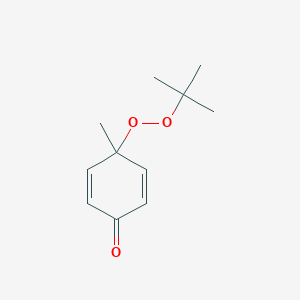
![Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate](/img/structure/B14285835.png)
![1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14285837.png)
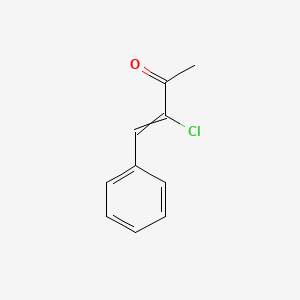
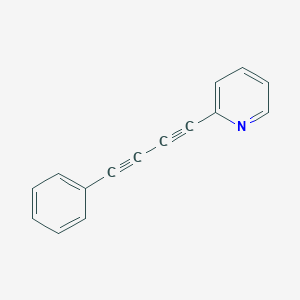

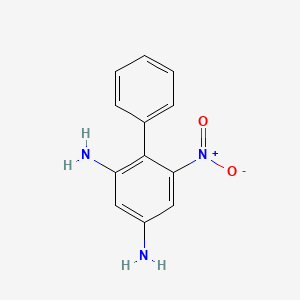
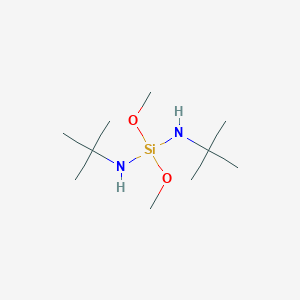
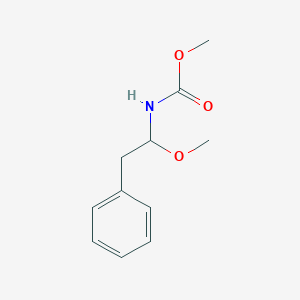
![Ethyl [(13-hydroxytridecyl)oxy]acetate](/img/structure/B14285902.png)
